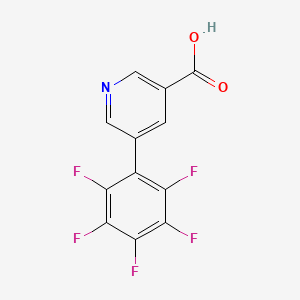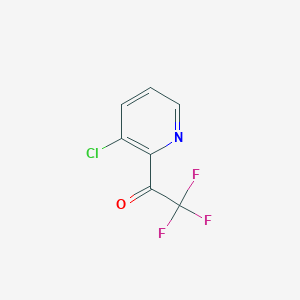
1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further substituted with a 3-chloropyridin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethanone typically involves the reaction of 3-chloropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
3-chloropyridine+trifluoroacetic anhydride→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and enhances the overall quality of the final product.
化学反応の分析
Types of Reactions
1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, such as insecticides and herbicides, due to its ability to interact with biological targets in pests.
作用機序
The mechanism of action of 1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom in the pyridine ring can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
3-Chloropyridine: A precursor in the synthesis of 1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethanone.
2,2,2-Trifluoroethanone: A related compound with similar chemical properties but lacking the pyridine ring.
1-(3-Chloropyridin-2-YL)-3,3,3-trifluoropropanone: A structurally similar compound with an additional carbon atom in the alkyl chain.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the chloropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H3ClF3NO |
|---|---|
分子量 |
209.55 g/mol |
IUPAC名 |
1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H3ClF3NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3H |
InChIキー |
COZKVCRQRZXQLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C(=O)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)

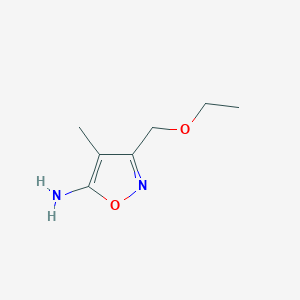
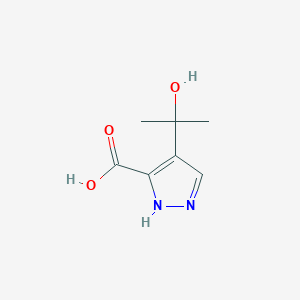
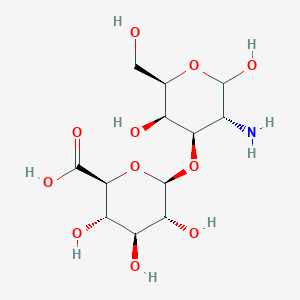

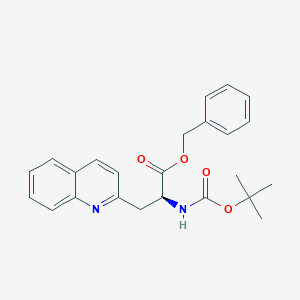
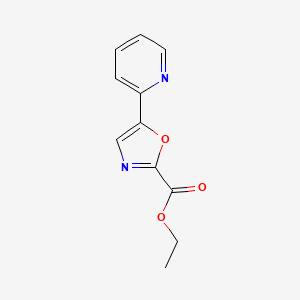
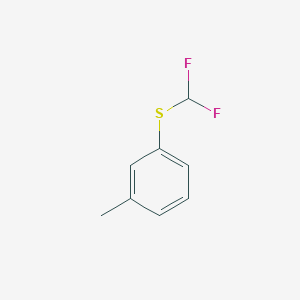
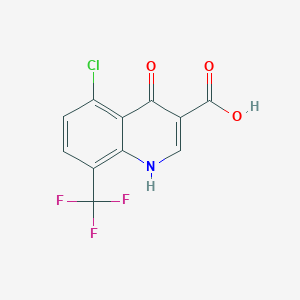
![2-Aminobenzo[d]oxazole-4-sulfonamide](/img/structure/B15206367.png)
